2-fluoro-N'-hydroxybenzenecarboximidamide
Overview
Description
2-Fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7FN2O It is a derivative of benzenecarboximidamide, where a fluorine atom is substituted at the second position of the benzene ring, and a hydroxy group is attached to the nitrogen atom of the carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.
Hydrolysis: The 2-fluorobenzonitrile undergoes hydrolysis in the presence of a base, such as sodium hydroxide, to form 2-fluorobenzoic acid.
Amidation: The 2-fluorobenzoic acid is then converted to 2-fluorobenzamide through an amidation reaction using ammonia or an amine.
Hydroxylation: Finally, the 2-fluorobenzamide is hydroxylated to form 2-fluoro-N’-hydroxybenzenecarboximidamide using hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-fluoro-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted benzenecarboximidamides.
Scientific Research Applications
2-Fluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N’-hydroxybenzenecarboximidamide
- 2-Bromo-N’-hydroxybenzenecarboximidamide
- 2-Iodo-N’-hydroxybenzenecarboximidamide
Uniqueness
2-Fluoro-N’-hydroxybenzenecarboximidamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCPKNHQRKCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390743 | |
Record name | 2-fluoro-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75907-83-4 | |
Record name | 2-Fluoro-N′-hydroxybenzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75907-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-N'-hydroxybenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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